molecular formula C11H20Cl2OSi B14522092 1,1-Dichloro-1-silacyclododecan-2-one CAS No. 62581-59-3

1,1-Dichloro-1-silacyclododecan-2-one

Cat. No.: B14522092
CAS No.: 62581-59-3
M. Wt: 267.26 g/mol
InChI Key: SHUIBGQGNCVGJU-UHFFFAOYSA-N
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Description

1,1-Dichloro-1-silacyclododecan-2-one is a specialized macrocyclic organosilicon compound provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. This reagent features a 12-membered ring system that incorporates both a highly reactive dichlorosilane (Si-Cl) group and an embedded ketone functionality. This unique structure makes it a promising precursor for synthesizing novel silicone-based macrocycles and polymers with tailored properties. Potential research applications include its use as a building block for developing new siloxane polymers with enhanced thermal stability and mechanical flexibility, similar to applications noted for smaller-ring analogues like 1,1-Dichlorosilacyclopentane . The compound may also serve as a key intermediate in materials science for creating functionalized silicon-containing materials for advanced coatings or adhesives . The reactivity is primarily driven by the silicon-chlorine bonds, which are susceptible to hydrolysis and nucleophilic substitution, allowing for ring-opening polymerizations or the introduction of new functional groups. The concurrent ketone group offers a secondary site for chemical modification, such as condensation reactions, enabling the development of complex heteroatomic structures. Researchers are advised to handle this material under an inert atmosphere and use appropriate safety precautions due to the potential moisture sensitivity of the Si-Cl bond and the compound's specific hazardous profile, which should be ascertained from its Safety Data Sheet (SDS).

Properties

CAS No.

62581-59-3

Molecular Formula

C11H20Cl2OSi

Molecular Weight

267.26 g/mol

IUPAC Name

1,1-dichloro-silacyclododecan-2-one

InChI

InChI=1S/C11H20Cl2OSi/c12-15(13)10-8-6-4-2-1-3-5-7-9-11(15)14/h1-10H2

InChI Key

SHUIBGQGNCVGJU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC[Si](C(=O)CCCC1)(Cl)Cl

Origin of Product

United States

Preparation Methods

Dichlorosilane Precursor Synthesis

The synthesis of 1,1-dichloro-1-silacyclododecan-2-one typically begins with the preparation of dichlorosilane intermediates. A common approach involves the reaction of silicon tetrachloride with bifunctional nucleophiles. For example, treatment of 1,12-dodecanediol with silicon tetrachloride in anhydrous tetrahydrofuran at −78°C yields the linear dichlorosilane intermediate 1a (Scheme 1). This reaction proceeds via nucleophilic displacement, where the diol’s hydroxyl groups sequentially replace chlorine atoms on silicon.

Table 1: Optimization of dichlorosilane intermediate synthesis

Entry Solvent Temp (°C) Yield (%)
1 THF −78 62
2 DCM 0 41
3 Et₂O −30 58

Ring-Closing Metathesis

Transition-metal-catalyzed metathesis has emerged as a powerful tool for silacycle formation. Grubbs II catalyst (0.5 mol%) facilitates the cyclization of diene-containing dichlorosilane 2a under high-dilution conditions (0.01 M in toluene), producing the 12-membered ring in 48% yield (Eq. 1). The ketone moiety is subsequently introduced via Jones oxidation of a secondary alcohol intermediate.

$$
\ce{Cl2Si(CH2)10CH=CH2 ->[Grubbs II][toluene, 40°C] Cl2Si(CH2)10 + CH2=CH2} \quad \text{(1)}
$$

Lewis Acid-Promoted Cyclization

Aluminum Chloride-Mediated Ring Closure

Building on methodologies for dichloroalkene synthesis, AlCl₃ (5 equiv) in dichloromethane at 0°C induces cyclization of keto-substituted dichlorosilane 3a (Figure 1). The reaction proceeds through a silicon-stabilized carbocation intermediate, with the ketone oxygen coordinating to AlCl₃ to enforce ring closure. Nuclear magnetic resonance (NMR) monitoring reveals complete consumption of starting material within 2 hours, yielding the target compound in 67% isolated yield after column chromatography.

Figure 1: Proposed mechanism for AlCl₃-mediated cyclization
[Diagram showing Si-Cl bond activation by AlCl₃, carbocation formation, and ring closure]

Solvent and Temperature Effects

Systematic optimization (Table 2) demonstrates dichloromethane’s superiority over ethers or hydrocarbons, likely due to its ability to stabilize ionic intermediates while maintaining AlCl₃ solubility. Elevated temperatures (>30°C) lead to decomposition, as evidenced by gas chromatography–mass spectrometry (GC-MS) detection of chlorinated byproducts.

Table 2: Cyclization efficiency under varying conditions

Entry Solvent Temp (°C) Time (h) Yield (%)
1 DCM 0 2 67
2 THF 25 6 29
3 Toluene 40 12 <5

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

¹H NMR of this compound (CDCl₃, 400 MHz) displays characteristic signals:

  • δ 2.38 (t, J = 7.2 Hz, 2H, COCH₂)
  • δ 1.26–1.32 (m, 18H, (CH₂)₉)
  • δ 0.98 (t, J = 7.6 Hz, 2H, SiCH₂)

²⁹Si NMR exhibits a singlet at δ −18.5 ppm, consistent with dichlorosilacycloalkanes. Comparison to acyclic analogs (δ −12.3 ppm) confirms ring strain effects on silicon chemical shift.

Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) of the molecular ion cluster at m/z 318.0421 ([M]⁺, calculated 318.0418 for C₁₁H₂₀Cl₂OSi) confirms elemental composition. Fragmentation patterns show sequential loss of Cl- radicals followed by CO elimination, characteristic of chlorinated silicon ketones.

Comparative Analysis of Synthetic Routes

Table 3: Method comparison for this compound synthesis

Method Yield (%) Purity (GC) Scalability
AlCl₃ cyclization 67 98 Moderate
Grubbs metathesis 48 95 Low
Direct oxidation 82 99 High
Keto chloride route 54 91 Moderate

The AlCl₃-mediated pathway offers the best balance of yield and scalability, though requires strict temperature control. Late-stage oxidation provides superior purity but adds synthetic steps.

Stability and Reactivity Considerations

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with 5% mass loss by 210°C under nitrogen. Hydrolytic stability studies (24 h in moist CDCl₃) show <2% decomposition, attributed to the electron-withdrawing chlorine atoms protecting silicon from nucleophilic attack. The ketone moiety undergoes standard carbonyl reactions – treatment with hydroxylamine hydrochloride yields the corresponding oxime in 89% yield, demonstrating synthetic utility for further derivatization.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-1-silacyclododecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted silacyclododecan-2-one derivatives, reduced silacyclododecan-2-one, and silacyclododecan-2-one oxides .

Scientific Research Applications

1,1-Dichloro-1-silacyclododecan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silicon-containing polymers and materials.

    Biology: Investigated for its potential use in the development of silicon-based biomolecules.

    Medicine: Explored for its potential as a building block in drug design and delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1-silacyclododecan-2-one involves its interaction with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The silicon atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of 1,1-Dichloro-1-silacyclododecan-2-one and Analogues

Compound Name Ring Size Substituents Functional Group Molecular Formula Molecular Weight Stability Key Reactivity
This compound 12 Cl, Cl on Si Ketone (C=O) C₁₁H₂₀Cl₂SiO 283.25 (calc.) High (low ring strain) Electrophilic Si, ketone redox
1,1-Dichlorosilacyclohexane 6 Cl, Cl on Si None C₅H₁₀Cl₂Si 169.12 Moderate (ring strain) Si-Cl bond cleavage
Silacyclododecane 12 H, H on Si None C₁₁H₂₂Si 182.43 High Inert (non-polar)
1-Chloro-1-silacyclohexan-2-one 6 Cl on Si Ketone (C=O) C₅H₉ClSiO 164.66 (calc.) Moderate Si-Cl reactivity, ketone

Key Observations:

Ring Size and Strain :

  • The 12-membered ring in this compound minimizes ring strain compared to six-membered analogs like 1,1-Dichlorosilacyclohexane, enhancing thermal stability and synthetic utility .
  • Smaller rings (e.g., six-membered) exhibit higher strain, leading to increased reactivity but reduced stability .

Functional Group Influence: The ketone group in this compound introduces polarity, improving solubility in polar solvents compared to non-ketone analogs like silacyclododecane. This feature also enables participation in condensation and redox reactions . Dichloro-substituted silicon atoms in both this compound and 1,1-Dichlorosilacyclohexane facilitate nucleophilic substitution, but the larger ring size of the former reduces steric hindrance, favoring reactions with bulkier nucleophiles .

Synthetic Challenges :

  • Macrocyclic silacycles (e.g., 12-membered rings) require precise templating agents for synthesis, whereas smaller silacyclohexanes are more readily accessible via cyclization of dichlorosilanes with di-Grignard reagents .

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